N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Descripción
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-21-7-6-13-10-14(2-4-16(13)21)17(22)12-20-27(23,24)15-3-5-18-19(11-15)26-9-8-25-18/h2-5,10-11,17,20,22H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGWNWNGGKASKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features an indole moiety, a benzofuran core, and a sulfonamide functional group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is C₁₈H₁₈N₂O₅S, with a molecular weight of 372.44 g/mol. Its structural complexity includes:
- Indole moiety : Known for various biological activities.
- Benzofuran core : Associated with antimicrobial and anticancer properties.
- Sulfonamide group : Commonly found in antibacterial agents.
Biological Activity
Research has indicated several biological activities associated with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide:
Antimicrobial Activity
Studies suggest that sulfonamides exhibit antimicrobial properties. The presence of the sulfonamide group in this compound may enhance its ability to inhibit bacterial growth. For instance, similar compounds like sulfamethoxazole have demonstrated effective antimicrobial activity against various pathogens.
Anti-inflammatory Properties
Compounds with indole structures are often linked to anti-inflammatory effects. The unique combination of the indole and benzofuran moieties in this compound may provide synergistic effects that contribute to anti-inflammatory activity.
Potential Applications
The compound has potential applications in the following areas:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anti-inflammatory drugs.
- Research : To explore its mechanisms of action against specific biological targets.
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of related compounds:
-
Electrochemical Synthesis :
A study highlighted an electrochemical method for synthesizing hydroxyimino-cyclohexa-dien-ylidene derivatives, which are structurally related to sulfonamides. These derivatives showed promise as nitroxyl donors in managing acute decompensated heart failure . -
Binding Affinity Studies :
Interaction studies have indicated that the binding affinity of this compound to various biological targets could be significant due to its structural features. This suggests potential for further investigation into its therapeutic applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Contains a sulfonamide group; used as an antibiotic | Antimicrobial |
| Indomethacin | Indole derivative; non-steroidal anti-inflammatory | Anti-inflammatory |
| Benzofuran derivatives | Share benzofuran core; varied biological activities | Antimicrobial, anticancer |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique structural arrangement that may enhance its bioactivity compared to other similar compounds by providing multiple interaction sites for biological targets.
Comparación Con Compuestos Similares
Comparison with Structurally or Functionally Similar Compounds
Structural Comparison with Sulfonylurea Herbicides
While the target compound is a sulfonamide, sulfonylurea herbicides such as metsulfuron methyl ester , ethametsulfuron methyl ester , and triflusulfuron methyl ester (listed in ) share a sulfonylurea bridge (-SO₂NHCONH-) but differ in core scaffolds and applications . Key distinctions include:
| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester) |
|---|---|---|
| Core Structure | Dihydrobenzodioxine + indolinyl-ethyl | Methyl benzoate + triazine ring |
| Functional Groups | Sulfonamide (-SO₂NH₂), hydroxyethyl, indoline | Sulfonylurea (-SO₂NHCONH-), triazine, ester |
| Molecular Weight* | ~430 g/mol (estimated) | ~381 g/mol (metsulfuron methyl ester) |
| Application | Hypothesized: Pharmaceutical (e.g., CNS or enzyme inhibition) | Agricultural (herbicide) |
*Molecular weights are calculated based on structural formulas.
The triazine ring in sulfonylureas is critical for herbicidal activity, targeting acetolactate synthase (ALS) in plants.
Comparison with Pharmaceutical Sulfonamides
Pharmaceutical sulfonamides like celecoxib (COX-2 inhibitor) and topiramate (antiepileptic) share the sulfonamide group but differ in auxiliary structures and mechanisms:
| Compound | Core Structure | Key Functional Groups | Target/Mechanism |
|---|---|---|---|
| Target Compound | Dihydrobenzodioxine + indolinyl-ethyl | Sulfonamide, hydroxyethyl, methylindoline | Unknown (hypothetical: CNS receptors) |
| Celecoxib | Trifluoromethylpyrazole | Sulfonamide, trifluoromethyl | COX-2 enzyme inhibition |
| Topiramate | Fructopyranose derivative | Sulfamate, multiple oxygen heteroatoms | GABA enhancement, sodium channel modulation |
The target compound’s indolinyl group may align it with serotonin or dopamine receptor modulators (e.g., ondansetron , a 5-HT₃ antagonist), though its dihydrobenzodioxine scaffold adds unique steric and electronic properties.
Research Findings and Hypothetical Activity
- Sulfonamide Role : The -SO₂NH₂ group in the target compound could enable hydrogen bonding with enzymatic active sites, analogous to carbonic anhydrase inhibitors like acetazolamide .
- Indolinyl Group: The 1-methylindolinyl moiety may enhance blood-brain barrier penetration, suggesting CNS applicability. For example, sunitinib (an indolinone tyrosine kinase inhibitor) shares structural similarities but lacks the dihydrobenzodioxine system.
- Dihydrobenzodioxine : This scaffold is rare in pharmaceuticals but present in experimental kinase inhibitors, where rigidity improves binding specificity.
Q & A
Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
The synthesis typically involves nucleophilic substitution and condensation reactions. Key steps include:
- Sulfonamide Formation : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with a hydroxyethylamine derivative under inert atmospheres (e.g., nitrogen) .
- Indoline Integration : Coupling the intermediate with 1-methylindolin-5-yl via hydroxyethyl linkage, using triethylamine or sodium hydroxide as a base in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Purification : Flash chromatography or recrystallization to isolate the final product.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Sulfonyl chloride, DCM, 0–5°C | Sulfonamide group introduction |
| 2 | 1-methylindolin-5-yl, NaOH, DMF, 50°C | Indoline moiety attachment |
| 3 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton and carbon environments, ensuring correct substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% for biological assays) .
Q. What preliminary biological activities have been reported for this compound?
Early studies suggest:
- Antimicrobial Potential : Sulfonamide derivatives often inhibit bacterial dihydropteroate synthase .
- Anti-inflammatory Activity : Dihydrobenzo-dioxine moieties may modulate cyclooxygenase (COX) pathways .
- Antioxidant Properties : Hydroxyethyl and indoline groups contribute to radical scavenging .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side products?
Strategies include:
- Continuous Flow Reactors : Enhance reaction control and reduce byproduct formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalytic Systems : Palladium or copper catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for indoline attachment) .
Q. What structural features correlate with its bioactivity, and how can SAR studies be designed?
- Key Groups : The sulfonamide (-SO₂NH₂) and dihydrobenzo-dioxine rings are critical for target binding. Modifications to the hydroxyethyl linker or indoline methyl group alter potency .
- SAR Methodology :
Q. How should researchers address contradictions in reported biological data?
Discrepancies may arise from:
- Purity Variations : Lower purity (e.g., 95% vs. >99%) can skew assay results. Validate via HPLC .
- Assay Conditions : Differences in pH, temperature, or cell lines (e.g., HEK-293 vs. RAW 264.7 macrophages) affect outcomes. Standardize protocols using guidelines from .
- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .
Q. What experimental designs are recommended for studying environmental fate and stability?
Follow frameworks from long-term environmental studies:
- Abiotic Degradation : Expose to UV light, varying pH, and temperatures (25–60°C) to simulate environmental conditions .
- Biotic Transformation : Incubate with soil microbiota and analyze metabolites via LC-MS .
- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute toxicity (LC₅₀) .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Molecular Dynamics (MD) Simulations : Study interactions with protein targets (e.g., 1 ms simulations in GROMACS) .
- Quantum Mechanical Calculations : Analyze electron distribution in the sulfonamide group to predict reactivity (e.g., Gaussian 16) .
- Pharmacophore Mapping : Identify essential binding features using Schrödinger Suite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
